molecular formula C13H7Cl3FNO B4689909 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide

2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide

Cat. No. B4689909
M. Wt: 318.6 g/mol
InChI Key: BJRMSYNLTLYNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is also known as DCFB or Fluorobenzamide. This compound has been studied for its potential use in treating various diseases and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide in lab experiments include its ability to inhibit the activity of specific enzymes and proteins, its anti-inflammatory properties, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide. These include:
1. Further research to fully understand its mechanism of action and potential uses in treating various diseases.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
4. Investigation of its potential use in treating other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in treating various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable compound for scientific research. Further research is needed to fully understand its mechanism of action and potential uses in treating diseases.

Scientific Research Applications

2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-7-3-1-5-9(17)11(7)13(19)18-10-6-2-4-8(15)12(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRMSYNLTLYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2,3-dichlorophenyl)-6-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.